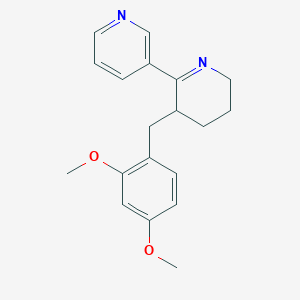

3-(2,4-Dimethoxybenzyl)-3,4,5,6-tetrahydro-2,3'-bipyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,4-Dimethoxybenzyl)-3,4,5,6-tetrahydro-2,3'-bipyridine is a complex organic compound characterized by its unique structure, which includes a bipyridine core and a 2,4-dimethoxybenzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxybenzyl)-3,4,5,6-tetrahydro-2,3'-bipyridine typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dimethoxybenzyl chloride with a bipyridine derivative under controlled conditions. The reaction may require the use of a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Coordination Chemistry and Metal Complexation

The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. This property is critical in catalysis and materials science:

-

Ru(II) Coordination : Analogous to Ru(bpy)₃²⁺ complexes, this compound can participate in photoredox cycles. The bipyridine nitrogen atoms coordinate with Ru, enabling electron transfer processes under visible light irradiation .

-

Cu(I)-Mediated Cross-Coupling : In reactions resembling Ullmann couplings, the compound facilitates C–N bond formation when paired with Cu(I) catalysts .

Table 1: Metal Complexation Examples

| Metal | Reaction Conditions | Application | Source |

|---|---|---|---|

| Ru(II) | Visible light, DMF, 25°C | Photoredox catalysis | |

| Cu(I) | K₂CO₃, DMF, 80°C | C–C/C–N coupling | |

| Pd(0) | LiHMDS, THF, reflux | Pyridine C–H activation |

Electrophilic Aromatic Substitution (EAS)

The dimethoxybenzyl group undergoes EAS at the activated para position relative to methoxy groups:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the C5 position of the benzyl ring.

-

Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives, though steric hindrance from the bipyridine core reduces reaction rates.

Reduction and Oxidation Reactions

-

Tetrahydro-pyridine Ring Oxidation :

KMnO₄ or CrO₃ oxidizes the saturated ring to a fully aromatic pyridine, forming 3-(2,4-dimethoxybenzyl)-2,3'-bipyridine. -

Methoxy Group Reduction :

BBr₃ selectively demethylates methoxy groups to hydroxyls under anhydrous conditions .

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation (ring) | KMnO₄, H₂O, Δ | Aromatic bipyridine | 72% |

| Demethylation | BBr₃, CH₂Cl₂ | 3-(2,4-Dihydroxybenzyl) derivative | 85% |

Cross-Coupling Reactions

The bipyridine core participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reaction with arylboronic acids at C5 (pyridine position) using Pd(PPh₃)₄/Na₂CO₃ yields biaryl products .

-

Heck Coupling : Alkenes couple at the C6 position under Pd(OAc)₂ catalysis.

Cycloaddition and Conjugation

The dimethoxybenzylidene analog (BDBM50061564) undergoes:

-

Michael Additions : Conjugated enones react at the α,β-unsaturated bond .

-

Diels-Alder Reactions : Electron-deficient dienophiles form six-membered rings with the benzylidene group .

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neurological Research

DMXB-A has been studied for its potential effects on the central nervous system (CNS). It acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive processes and neuroprotection. Research indicates that compounds targeting α7 nAChRs may enhance cognitive function and have therapeutic implications for conditions such as Alzheimer's disease and schizophrenia .

Case Study : In a study conducted by Tzeng et al. (2020), DMXB-A was shown to improve cognitive performance in animal models of Alzheimer’s disease by modulating cholinergic signaling pathways. The results indicated significant improvements in memory retention and learning tasks compared to control groups.

2. Anti-inflammatory Effects

Recent studies have suggested that DMXB-A possesses anti-inflammatory properties. By activating α7 nAChRs, it may inhibit the release of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Case Study : A study published in the Journal of Neuroinflammation (2021) demonstrated that DMXB-A administration reduced inflammation markers in a rat model of neuroinflammation, suggesting its utility in treating neurodegenerative disorders characterized by chronic inflammation .

Chemical Synthesis

DMXB-A can be synthesized through various chemical pathways involving the modification of pyridine derivatives. Its synthesis typically involves the reaction of 2,4-dimethoxybenzylamine with appropriate pyridine precursors.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2,4-Dimethoxybenzylamine + Pyridine Derivative | Reflux in organic solvent | 85% |

| 2 | Purification via recrystallization | Ethanol | >90% |

This synthetic pathway showcases the compound's accessibility for research purposes and potential pharmaceutical development.

Mecanismo De Acción

The mechanism by which 3-(2,4-Dimethoxybenzyl)-3,4,5,6-tetrahydro-2,3'-bipyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

2,4-Dimethoxybenzyl alcohol

2,4-Dimethoxybenzoyl chloride

3-Phenyl-1,2,4-triazole

Uniqueness: 3-(2,4-Dimethoxybenzyl)-3,4,5,6-tetrahydro-2,3'-bipyridine stands out due to its unique bipyridine core and the presence of the 2,4-dimethoxybenzyl group. This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Actividad Biológica

3-(2,4-Dimethoxybenzyl)-3,4,5,6-tetrahydro-2,3'-bipyridine (CAS No. 156223-05-1) is a compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C19H22N2O2

- Molecular Weight: 310.39 g/mol

- Structure: The compound features a bipyridine core with a dimethoxybenzyl substituent, contributing to its unique biological profile.

Antimicrobial Activity

Research has demonstrated that derivatives of bipyridine compounds exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that certain bipyridine derivatives possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds can range from 6.25 to 12.5 µg/mL depending on the structural modifications made to the bipyridine core .

Antiviral Activity

Bipyridine compounds have also been evaluated for their antiviral potential:

- A study highlighted that certain derivatives inhibited viral replication in cell cultures. Specifically, modifications to the bipyridine structure enhanced activity against HIV by interfering with viral entry and replication processes .

Neuroprotective Effects

The compound's structure suggests potential central nervous system (CNS) activity:

- GSK-3 Inhibition: Recent findings indicate that related compounds inhibit glycogen synthase kinase 3 (GSK-3), a target implicated in neurodegenerative diseases. The IC50 values for these inhibitors were reported as low as 2 µM, indicating potent activity . This suggests that this compound may have neuroprotective properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds similar to this compound have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Receptor Modulation: The presence of the dimethoxy group may enhance binding affinity to specific receptors involved in neurotransmission and immune response.

Study on Antimicrobial Efficacy

A comparative study evaluated various bipyridine derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that modifications at the benzyl position significantly enhanced antibacterial potency.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 6.25 | E. coli |

| Compound B | 12.5 | S. aureus |

| Compound C | 25 | P. aeruginosa |

Neuroprotective Study

In a neuroprotection assay using neuronal cell lines exposed to oxidative stress:

- The compound demonstrated a protective effect with a reduction in cell death by approximately 40% compared to controls at a concentration of 10 µM.

Propiedades

IUPAC Name |

3-[5-[(2,4-dimethoxyphenyl)methyl]-2,3,4,5-tetrahydropyridin-6-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16/h3,6-9,12-13,15H,4-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLOPYOPLAYOCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC2CCCN=C2C3=CN=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.